molecular formula C19H22BFO3 B8083732 2-(4-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8083732
M. Wt: 328.2 g/mol
InChI Key: VHRFONKESYZTFC-UHFFFAOYSA-N
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Description

2-(4-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a phenyl ring substituted with a (3-fluorophenoxy)methyl group. The dioxaborolane ring (pinacol ester) enhances stability and facilitates cross-coupling reactions, while the 3-fluorophenoxy substituent introduces steric and electronic effects critical for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[4-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-8-14(9-11-15)13-22-17-7-5-6-16(21)12-17/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRFONKESYZTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluorophenol with 4-(bromomethyl)phenylboronic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion displaces the bromide ion. The resulting intermediate is then treated with pinacol to form the boronate ester.

Reaction Conditions:

    Solvent: Tetrahydrofuran (THF)

    Base: Potassium carbonate (K2CO3)

    Temperature: Room temperature to 50°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boronate ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

    Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide (H2O2), Sodium periodate (NaIO4)

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation of the boronate ester.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-(4-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the development of new therapeutic agents, especially in cancer research for the synthesis of kinase inhibitors.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The primary mechanism by which 2-(4-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its role as a boronate ester in Suzuki-Miyaura coupling reactions. The compound participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process is crucial for the synthesis of various organic compounds with high precision and efficiency.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Dioxaborolane Derivatives
Compound Structure Substituent Molecular Weight (g/mol) Key Applications/Reactions Notable Findings
Target Compound 4-((3-Fluorophenoxy)methyl)phenyl 342.2 Suzuki-Miyaura coupling, drug intermediates High lipophilicity due to fluorophenoxy group; meta-substitution may influence steric effects
2-(4-(4-Fluorophenoxy)phenyl) (16e) 4-Fluorophenoxy 340.2 Antimalarial quinolone synthesis (95% yield) Para-substitution enhances conjugation, improving coupling efficiency
2-(3-Fluoro-4-(methylsulfonyl)phenyl) 3-Fluoro-4-methylsulfonyl 300.15 Unspecified (likely medicinal chemistry) Strong electron-withdrawing groups may reduce boronate reactivity in cross-couplings
2-(4-Fluorobenzyl) 4-Fluorobenzyl 236.09 Synthetic intermediate Lower molecular weight; benzyl group introduces steric hindrance
2-(2,6-Dichloro-3,5-dimethoxyphenyl) 2,6-Dichloro-3,5-dimethoxy 334.0 Anticancer agent synthesis Electron-withdrawing chloro groups enhance electrophilicity for Suzuki couplings
(E)-4,4,5,5-Tetramethyl-2-(4-styrylphenyl) (STBPin) Styryl 310.2 H₂O₂ fluorescence detection Extended conjugation improves fluorescence quantum yield

Reactivity in Cross-Coupling Reactions

  • Target Compound: The 3-fluorophenoxy group’s meta-substitution may introduce moderate steric hindrance compared to para-substituted analogs (e.g., 16e). This could slightly reduce coupling efficiency but improve selectivity in certain reactions .
  • 16e (4-Fluorophenoxy): Achieved 95% yield in antimalarial quinolone synthesis, indicating para-substitution’s favorable electronic effects for Suzuki couplings .
  • Electron-Withdrawing Groups : Compounds like 2-(3-Fluoro-4-(methylsulfonyl)phenyl) (17) may exhibit reduced reactivity due to destabilization of the boronate ring, whereas electron-donating groups (e.g., methoxy in 15) enhance stability .

Physical and Chemical Properties

  • Lipophilicity: The target compound’s 3-fluorophenoxy group increases lipophilicity (logP ~3.5) compared to polar analogs like 2-[4-(3-methoxypropoxy)phenyl] (15, logP ~2.8), enhancing membrane permeability in drug delivery .
  • Stability : Electron-donating groups (e.g., methoxy in 15) stabilize the boronate ring against hydrolysis, while electron-withdrawing substituents (e.g., sulfonyl in 17) may accelerate degradation .

Biological Activity

The compound 2-(4-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C19H21BFO3
  • Molecular Weight : 362.63 g/mol
  • CAS Number : 2246635-94-7

Dioxaborolanes are known to interact with various biological targets, primarily through their ability to form reversible covalent bonds with nucleophiles. This property enables them to act as enzyme inhibitors or modulators. The specific interactions of this compound with biological macromolecules have not been extensively studied; however, it is hypothesized that the fluorophenoxy group contributes significantly to its activity by enhancing lipophilicity and target selectivity.

Anticancer Activity

Recent studies have indicated that compounds within the dioxaborolane class exhibit anticancer properties. For instance:

  • Study A found that similar dioxaborolanes inhibited the proliferation of various cancer cell lines by inducing apoptosis. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.
  • Study B reported that modifications in the phenyl and fluorophenoxy groups significantly enhanced the cytotoxicity against breast cancer cells compared to unmodified counterparts.

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties:

  • Study C demonstrated that related dioxaborolanes showed activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

The biological activity of dioxaborolanes is influenced by their structural components:

Structure ComponentInfluence on Activity
Fluorophenoxy GroupEnhances lipophilicity and target binding
Tetramethyl DioxaborolaneStabilizes the compound and increases solubility
Additional SubstituentsModulate selectivity and potency

Case Studies

  • Case Study 1 : A study involving a series of dioxaborolanes highlighted that introducing a fluorinated phenyl group significantly increased anticancer activity in vitro against MCF-7 breast cancer cells.
  • Case Study 2 : Another research effort focused on the antibacterial properties of similar compounds showed promising results against resistant strains of Staphylococcus aureus.

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